BMS-303141

Übersicht

Beschreibung

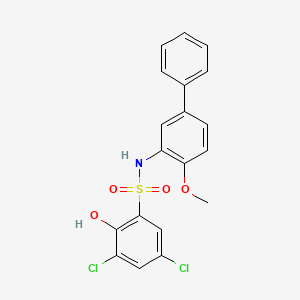

- BMS 303141 ist eine niedermolekulare Verbindung mit der chemischen Formel C₁₉H₁₅Cl₂NO₄S und einem Molekulargewicht von 424,3 g/mol.

- Es wirkt als potenter Inhibitor der ATP-Citrat-Lyase (ACL), eines Schlüsselenzyms, das an der Biosynthese von Fettsäuren und Cholesterin beteiligt ist.

- ACL katalysiert die Bildung von zytosolischem Acetyl-CoA und Oxalacetat (OAA) im Zytosol, was für den Lipidstoffwechsel entscheidend ist .

Vorbereitungsmethoden

- Synthesewege für BMS 303141 sind nicht allgemein dokumentiert, aber es kann durch chemische Synthese erhalten werden.

- Industrielle Produktionsverfahren können die Optimierung bestehender Synthesewege oder Modifikationen zur Verbesserung von Ausbeute und Reinheit umfassen.

Analyse Chemischer Reaktionen

- BMS 303141 unterliegt einer Hemmung von ACL, was die Lipidsynthese beeinflusst.

- Häufige Reagenzien und Bedingungen für seine Synthese werden nicht explizit angegeben, aber es ist in DMSO und Ethanol löslich.

- Hauptprodukte, die während seiner Synthese gebildet werden, sind wahrscheinlich Zwischenprodukte oder Derivate, die mit der ACL-Hemmung zusammenhängen.

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

BMS-303141 has been extensively studied for its effects on obesity-related conditions and metabolic syndrome:

- Renal Protection : In a study involving db/db mice (a model for type 2 diabetes), this compound administration resulted in reduced ectopic lipid accumulation in kidneys, improved renal function, and decreased levels of pro-inflammatory cytokines such as TNF-α and MCP-1 . The inhibitor also downregulated key lipogenic genes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), demonstrating its potential in treating obesity-related renal injuries.

- Lipid Metabolism : The compound significantly lowered plasma triglycerides and cholesterol levels in hyperlipidemic mice, showcasing its lipid-lowering effects . Additionally, lipidomic analyses indicated alterations in lipid profiles with significant reductions in specific lipid classes upon treatment with this compound .

Cancer Research

This compound has shown promise in cancer therapy, particularly in hepatocellular carcinoma (HCC):

- Cell Proliferation Inhibition : Studies have demonstrated that this compound effectively suppresses the proliferation of HCC cell lines (HepG2 and Huh7) by inducing endoplasmic reticulum stress and apoptosis through the activation of the ATF4/CHOP pathway . In xenograft models, combined treatment with this compound and sorafenib led to significant reductions in tumor volume and weight .

- Prostate Cancer : The compound has also been investigated for its effects on castration-resistant prostate cancer cells, where it impaired cell proliferation and induced cell death under androgen-depleted conditions .

Inflammatory Diseases

This compound's role extends to modulating inflammation:

- Macrophage Polarization : Research indicates that this compound can influence macrophage polarization by altering acetyl-CoA levels and histone acetylation patterns, thus affecting inflammatory responses . The compound's ability to reduce pro-inflammatory cytokine production suggests potential applications in treating inflammatory diseases.

Case Studies

Wirkmechanismus

- BMS 303141 inhibits ACL, disrupting acetyl-CoA and OAA formation.

- It likely induces endoplasmic reticulum (ER) stress and activates the p-eIF2α/ATF4/CHOP pathway, promoting apoptosis.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von BMS 303141 liegt in seiner spezifischen Zielsetzung von ACL.

- Ähnliche Verbindungen umfassen andere ACL-Inhibitoren oder Moleküle, die den Lipidstoffwechsel beeinflussen.

Biologische Aktivität

BMS-303141 is a potent inhibitor of ATP-citrate lyase (ACL), which plays a crucial role in lipid metabolism and related pathophysiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

This compound exhibits a high affinity for ACL, with an IC50 value of 0.13 μM for human recombinant ACL and 8 μM in HepG2 cells, indicating its efficiency in blocking lipid synthesis . By inhibiting ACL, this compound reduces the availability of acetyl-CoA, a key substrate for fatty acid synthesis, thus impacting lipid metabolism significantly.

Effects on Lipid Metabolism

Inhibition of Lipid Synthesis:

this compound has been shown to lower plasma glucose and triglycerides in hyperlipidemic mouse models. It effectively decreases ectopic lipid accumulation in various tissues, particularly the kidneys, which is crucial in managing obesity-related renal complications .

Case Study: db/db Mice Model

In a study involving db/db mice, administration of this compound resulted in:

- Weight Reduction: Treated mice exhibited decreased body weight and visceral fat deposition.

- Lipid Profile Alteration: Lipidomic analysis revealed significant changes in lipid species, particularly glycerides and fatty acids, indicating reduced ectopic lipid deposition linked to improved metabolic profiles .

- Renal Protection: The compound alleviated albuminuria and improved glomerular filtration function, suggesting protective effects against obesity-related renal injuries .

Impact on Inflammation and Osteoclast Formation

This compound also demonstrates anti-inflammatory properties. It inhibits the infiltration of macrophages and the release of pro-inflammatory cytokines such as TNF-α and MCP-1 . Furthermore, it has been shown to suppress osteoclast formation, which is pivotal in bone resorption processes. In a model of ovariectomy-induced bone loss, this compound prevented osteoclast formation and subsequent bone loss by modulating histone acetylation pathways associated with RANKL signaling .

Summary of Research Findings

| Parameter | Effect of this compound |

|---|---|

| IC50 for Human ACL | 0.13 μM |

| IC50 in HepG2 Cells | 8 μM |

| Weight Change in db/db Mice | Reduced body weight |

| Lipid Profile Changes | Significant alterations in glyceride and fatty acid levels |

| Renal Function Improvement | Decreased albuminuria |

| Inflammatory Cytokines | Inhibition of TNF-α and MCP-1 |

| Osteoclast Formation | Suppressed in vivo |

Eigenschaften

IUPAC Name |

3,5-dichloro-2-hydroxy-N-(2-methoxy-5-phenylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4S/c1-26-17-8-7-13(12-5-3-2-4-6-12)9-16(17)22-27(24,25)18-11-14(20)10-15(21)19(18)23/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIPNDKXZOTLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-303141?

A1: this compound functions as an ATP-citrate lyase (ACLY) inhibitor. [, , , , , , , ] ACLY is an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is a key molecule involved in various cellular processes, including lipid synthesis, energy production, and histone acetylation, which influences gene expression.

Q2: How does this compound impact lipid metabolism?

A2: By inhibiting ACLY, this compound disrupts the production of acetyl-CoA, a crucial precursor for fatty acid and cholesterol synthesis. This inhibition has been shown to decrease levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase (HMGCR) in the kidneys of db/db mice, ultimately leading to a reduction in ectopic lipid accumulation. []

Q3: Beyond lipid metabolism, what other cellular processes are affected by this compound?

A3: this compound's inhibition of ACLY has downstream effects on gene expression. This is because acetyl-CoA is also essential for histone acetylation, a key epigenetic modification that regulates gene transcription. For instance, in CD8+ T cells, this compound treatment during early activation leads to decreased expression of early activation markers and the transcription factor IRF4, likely due to alterations in histone acetylation. []

Q4: Are there specific cell types where this compound's effects have been studied in detail?

A4: Yes, this compound has been investigated in a variety of cell types:

- Smooth Muscle Cells (SMCs): this compound reduces SMC proliferation and survival, potentially making it a therapeutic target for vascular remodeling diseases like coronary artery disease. [, ]

- Osteoclasts: this compound suppresses osteoclast differentiation and function by interfering with histone acetylation and potentially by influencing the activity of the Rac1 protein. []

- Hepatocellular Carcinoma Cells: this compound has been shown to induce apoptosis in these cancer cells, potentially via the activation of endoplasmic reticulum stress pathways. []

Q5: What are the potential therapeutic applications of this compound being investigated?

A5: Research suggests possible applications for this compound in:

- Obesity-related kidney disease: By reducing ectopic lipid accumulation and inflammation in the kidneys, this compound shows promise in protecting against obesity-related renal injuries. []

- Vascular remodeling diseases: Its ability to inhibit SMC proliferation makes it a potential therapy for conditions like coronary artery disease, in-stent restenosis, and pulmonary arterial hypertension. [, , ]

Q6: Are there any known limitations or challenges associated with this compound?

A6: While research on this compound is promising, some challenges have been identified:

- Cardiotoxicity: High concentrations of this compound can be toxic to cardiomyocytes, suggesting a narrow therapeutic window that needs further investigation. []

- Metabolic adaptation: In some cases, inhibiting ACLY might lead to compensatory mechanisms and metabolic adaptations within cells, potentially influencing the long-term effectiveness of this compound. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.